molecular formula C26H33BrN4O4 B10865154 N'-{(3Z)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide

N'-{(3Z)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide

Cat. No.: B10865154
M. Wt: 545.5 g/mol
InChI Key: WCBHBADNWASSIV-UHFFFAOYSA-N
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Description

N’~1~-{5-BROMO-1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE is a complex organic compound that features a brominated indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-{5-BROMO-1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE typically involves multiple steps. One common approach is the condensation of 5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 2-(2-methoxyphenoxy)acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the process. Additionally, the use of catalysts and alternative solvents may be explored to further enhance the reaction efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’~1~-{5-BROMO-1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted indole derivatives.

Scientific Research Applications

N’~1~-{5-BROMO-1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N’~1~-{5-BROMO-1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde: Another brominated indole derivative with different functional groups.

    N’-(5-Bromo-2-methoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide: A structurally related compound with similar applications.

Uniqueness

N’~1~-{5-BROMO-1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H33BrN4O4

Molecular Weight

545.5 g/mol

IUPAC Name

N-[5-bromo-1-[(dibutylamino)methyl]-2-hydroxyindol-3-yl]imino-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C26H33BrN4O4/c1-4-6-14-30(15-7-5-2)18-31-21-13-12-19(27)16-20(21)25(26(31)33)29-28-24(32)17-35-23-11-9-8-10-22(23)34-3/h8-13,16,33H,4-7,14-15,17-18H2,1-3H3

InChI Key

WCBHBADNWASSIV-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)COC3=CC=CC=C3OC

Origin of Product

United States

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